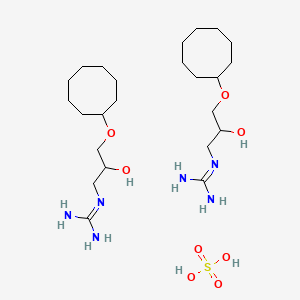
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate is a synthetic organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and ability to form stable complexes with various biological molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate typically involves the reaction of cyclooctanol with epichlorohydrin to form 3-(cyclooctyloxy)-1,2-epoxypropane. This intermediate is then reacted with guanidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its hemisulfate form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate involves its interaction with biological targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to modulation of their activity. Additionally, the compound may interfere with cellular pathways by altering the function of key enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hydrochloride
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine nitrate
- 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine phosphate
Comparison: 1-(3-(Cyclooctyloxy)-2-hydroxypropyl)guanidine hemisulfate is unique due to its hemisulfate salt form, which can influence its solubility and stability. Compared to its hydrochloride, nitrate, and phosphate counterparts, the hemisulfate form may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
89100-95-8 |
|---|---|
Molekularformel |
C24H52N6O8S |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
2-(3-cyclooctyloxy-2-hydroxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C12H25N3O2.H2O4S/c2*13-12(14)15-8-10(16)9-17-11-6-4-2-1-3-5-7-11;1-5(2,3)4/h2*10-11,16H,1-9H2,(H4,13,14,15);(H2,1,2,3,4) |
InChI-Schlüssel |
RLMCJDGRHVFYHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)OCC(CN=C(N)N)O.C1CCCC(CCC1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


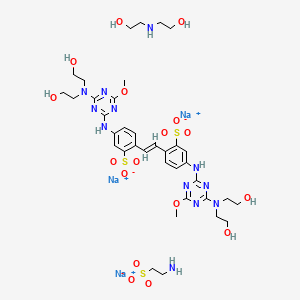
![8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B12775580.png)

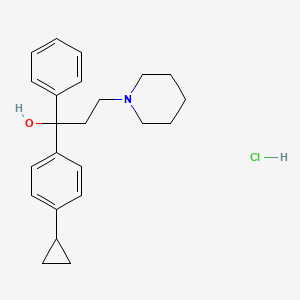
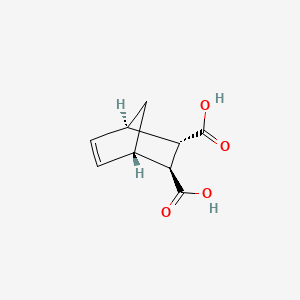
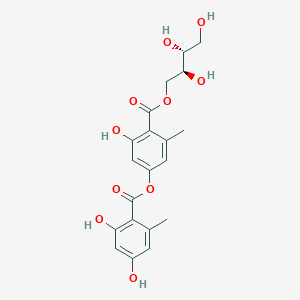



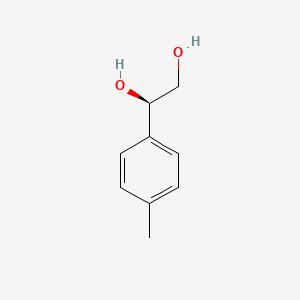

![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)

